molecular formula C14H21ClN4O2 B8322323 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8322323
M. Wt: 312.79 g/mol
InChI Key: MGJJWQPUNAQTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652015B2

Procedure details

Place 4-(3-chloro-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (3.09 g, 9.01 mmol) in methanol (50 mL). Add nickel(II) chloride hexahydrate (10.7 g, 45.1 mmol) and cool the reaction to 0° C. Add sodium borohydride (5.11 g, 135.15 mmol) in portions and stir at 0° C. for 2 hours. Add CH2Cl2 and filter through a pad of Celite®. Wash filter cake with CH2Cl2 and collect filtrate. Add saturated aq. sodium bicarbonate solution to the filtrate and separate organic layer. Extract aqueous layer with CH2Cl2 (2×30 mL). Combine organic extracts, dry over Mg2SO4, filter, and concentrate under reduced pressure. Subject residue to silica gel chromatography eluting with 0-70% EtOAc:hexane to yield 1.77 g (63%) of the title compound. MS(ES): m/z=311.2 [M−H].
Name
4-(3-chloro-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10.7 g
Type
catalyst
Reaction Step Four
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([N+:21]([O-])=O)=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]2[C:19]([Cl:20])=[CH:18][C:17]([NH2:21])=[CH:16][N:15]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
4-(3-chloro-5-nitro-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.09 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
5.11 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
10.7 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction to 0° C
FILTRATION
Type
FILTRATION
Details
Add CH2Cl2 and filter through a pad of Celite®
WASH
Type
WASH
Details
Wash
FILTRATION
Type
FILTRATION
Details
filter cake with CH2Cl2
CUSTOM
Type
CUSTOM
Details
collect filtrate
CUSTOM
Type
CUSTOM
Details
Add saturated aq. sodium bicarbonate solution to the filtrate and separate organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine organic extracts, dry over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
WASH
Type
WASH
Details
Subject residue to silica gel chromatography eluting with 0-70% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NC=C(C=C1Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.